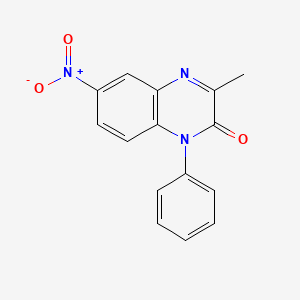![molecular formula C9H7F2N3O2 B14255985 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione CAS No. 215118-11-9](/img/structure/B14255985.png)
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine-diones. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 2,5-difluorobenzyl chloride with 1,2,4-triazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the triazolidine ring. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Análisis De Reacciones Químicas
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Aplicaciones Científicas De Investigación
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs for the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets, making it a potent inhibitor of certain enzymes.
Comparación Con Compuestos Similares
4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione can be compared with other triazolidine-dione derivatives, such as:
4-[(2,4-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, which can affect its chemical properties and biological activity.
4-[(2,5-Dichlorophenyl)methyl]-1,2,4-triazolidine-3,5-dione: The presence of chlorine atoms instead of fluorine atoms can lead to differences in reactivity and toxicity.
4-[(2,5-Dimethylphenyl)methyl]-1,2,4-triazolidine-3,5-dione: The substitution of methyl groups for fluorine atoms can result in changes in the compound’s hydrophobicity and metabolic stability.
These comparisons highlight the unique properties of this compound, particularly its enhanced binding affinity and specificity for biological targets due to the presence of the difluorophenyl group.
Propiedades
Número CAS |
215118-11-9 |
|---|---|
Fórmula molecular |
C9H7F2N3O2 |
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
4-[(2,5-difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H7F2N3O2/c10-6-1-2-7(11)5(3-6)4-14-8(15)12-13-9(14)16/h1-3H,4H2,(H,12,15)(H,13,16) |
Clave InChI |
SWGWFXYTHQIMEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CN2C(=O)NNC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


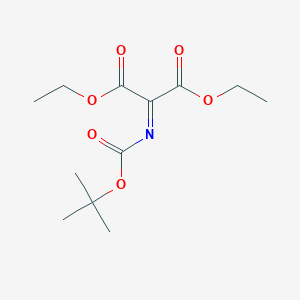
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)
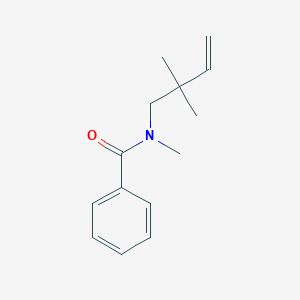
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
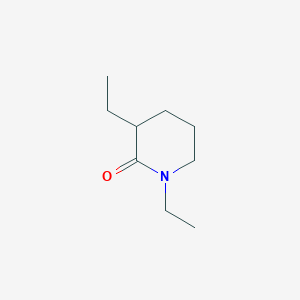
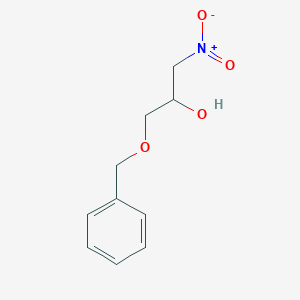
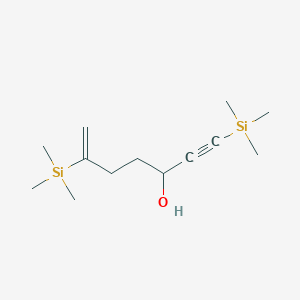


![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
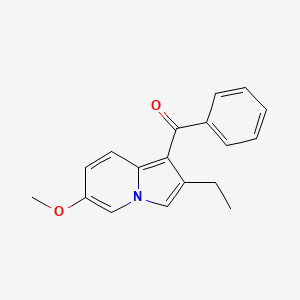
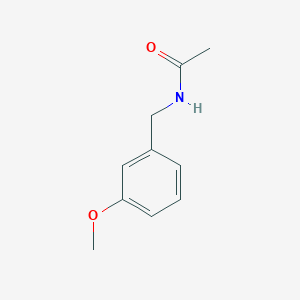
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
